molecular formula C12H15BrO B1617946 2-Bromo-1-(4-butylphenyl)ethanone CAS No. 64356-03-2

2-Bromo-1-(4-butylphenyl)ethanone

Cat. No. B1617946
CAS RN: 64356-03-2
M. Wt: 255.15 g/mol
InChI Key: GJSCTQGKYDCGKE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-butylphenyl)ethanone, also known as 2-bromo-4-butylbenzaldehyde, is an aromatic ketone that has a wide range of applications in both scientific research and industrial synthesis. It is a white solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent in organic synthesis due to its high reactivity, and its ability to undergo a variety of reactions. It is also used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research on compounds similar to 2-Bromo-1-(4-butylphenyl)ethanone, such as enaminones, reveals insights into hydrogen-bonding patterns. For instance, studies on (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs demonstrate bifurcated intra- and intermolecular hydrogen bonding. These interactions are pivotal for understanding molecular stability and crystalline structures, which could inform the development of new materials or drugs (Balderson et al., 2007).

Synthetic Technology Improvements

Advancements in synthetic methodologies for bromophenyl ethanones are crucial for pharmaceutical and chemical industries. For example, the improvement in synthetic technology for 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in the synthesis of Synephrine, highlights the ongoing efforts to enhance yield and purity through optimized conditions, which is essential for the efficient production of commercially significant compounds (Li Yu-feng, 2013).

Identification of Pyrolysis Products

The study of pyrolysis products of new psychoactive substances (NPS) analogs to this compound provides valuable information on their stability and potential toxicological profiles. This research is important for public health and safety, as it helps identify hazardous substances produced when NPS are exposed to heat, which is common in their illicit consumption (Texter et al., 2018).

Natural Bromophenols and Radical-Scavenging Activity

Natural analogs of bromophenyl ethanones, such as those isolated from marine algae, have been studied for their DPPH radical-scavenging activities. These compounds, including various bromophenols, exhibit significant antioxidant properties, suggesting their potential applications in developing new antioxidant agents or functional foods (Li et al., 2007).

Synthesis of Chalcone Analogues

The synthesis of α,β-unsaturated ketones as chalcone analogues through reactions involving compounds like 2-Bromo-1-(4-nitrophenyl)ethanone showcases the applicability of these molecules in creating complex organic structures. This research contributes to the field of organic chemistry by providing new pathways for the synthesis of bioactive compounds with potential pharmacological applications (Curti et al., 2007).

properties

IUPAC Name

2-bromo-1-(4-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSCTQGKYDCGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214571
Record name Ethanone, 2-bromo-1-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64356-03-2
Record name Ethanone, 2-bromo-1-(4-butylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064356032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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